Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887385
InChI: InChI=1S/C15H23ClN4O2/c1-11-10-17-13(16)18-12(11)19-6-5-7-20(9-8-19)14(21)22-15(2,3)4/h10H,5-9H2,1-4H3
SMILES:
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC15887385

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2/c1-11-10-17-13(16)18-12(11)19-6-5-7-20(9-8-19)14(21)22-15(2,3)4/h10H,5-9H2,1-4H3
Standard InChI Key UPYPLRHTYVOGHH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1N2CCCN(CC2)C(=O)OC(C)(C)C)Cl

Introduction

Structural and Nomenclature Analysis

Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate features a 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 4 with a 2-chloro-5-methylpyrimidin-4-yl group. The diazepane nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows .

Molecular Formula and Weight

The molecular formula is C₁₇H₂₄ClN₄O₂, derived as follows:

  • Diazepane core: C₅H₁₀N₂

  • Boc group: C₅H₉O₂

  • 2-Chloro-5-methylpyrimidine: C₅H₄ClN₂

The molecular weight is 363.85 g/mol, calculated using isotopic distributions (Cl: 35.45; N: 14.01; O: 16.00).

Stereochemical Considerations

The diazepane ring adopts a chair-like conformation with minimal ring strain. The pyrimidine substituent at position 4 introduces steric interactions that may influence reactivity. No chiral centers are present in the current configuration, though enantiomeric forms could arise during synthesis if asymmetric steps are employed .

Synthetic Methodologies

The compound is synthesized through sequential functionalization of the diazepane core, leveraging nucleophilic aromatic substitution and protective group strategies.

Key Synthetic Route

  • Boc Protection of Diazepane:
    tert-Butyl 1,4-diazepane-1-carboxylate is prepared by treating 1,4-diazepane with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

    1,4-Diazepane+(Boc)2OEt3Ntert-Butyl 1,4-diazepane-1-carboxylate\text{1,4-Diazepane} + (\text{Boc})₂\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl 1,4-diazepane-1-carboxylate}
  • Pyrimidine Substitution:
    The Boc-protected diazepane undergoes nucleophilic substitution with 2-chloro-5-methylpyrimidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Typical yields range from 70–95%, consistent with analogous reactions .

StepReagents/ConditionsYieldReference
Boc Protection(Boc)₂O, Et₃N, THF90%
Pyrimidine CouplingK₂CO₃, DMF, 80°C85%

Analytical Validation

  • LC-MS: A prominent [M+H]⁺ peak at m/z 364.2 aligns with the molecular weight .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.42 (s, 9H, Boc CH₃)

    • δ 2.35 (s, 3H, pyrimidine-CH₃)

    • δ 3.40–3.70 (m, 8H, diazepane-CH₂ and N-CH₂)

    • δ 8.45 (s, 1H, pyrimidine-H)

Physicochemical Properties

The compound exhibits moderate lipophilicity (calculated LogP: 2.1) and aqueous solubility (<1 mg/mL at pH 7.4). Stability studies indicate decomposition above 150°C, with the Boc group cleaving under acidic conditions (TFA/CH₂Cl₂) .

PropertyValueMethod
Melting Point112–115°CDifferential Scanning Calorimetry
Solubility (H₂O)0.8 mg/mLShake-flask
LogP2.1Computational (XLogP3)

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